molecular formula C27H26Cl2N4O2S B12033654 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12033654
M. Wt: 541.5 g/mol
InChI Key: ZHRVPBVFQZNBHO-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound featuring a triazole ring, a tert-butylphenyl group, a methoxyphenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Attachment of Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, often using halogenated precursors.

    Final Coupling: The final step involves coupling the triazole derivative with 3,5-dichlorophenyl acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated precursors and strong bases or acids, depending on the desired substitution pattern.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents:

    Cancer Research: The compound’s ability to interact with biological macromolecules could be exploited in designing new anticancer agents.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.

    Coatings: Its chemical stability makes it suitable for use in protective coatings for various surfaces.

Mechanism of Action

The mechanism by which 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, affecting metalloprotein functions. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
  • **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Uniqueness

The presence of the dichlorophenyl group in 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity and binding affinity to biological targets, potentially increasing its efficacy in medicinal applications. Additionally, the specific arrangement of substituents can influence the compound’s reactivity and stability, making it a unique candidate for various applications.

Properties

Molecular Formula

C27H26Cl2N4O2S

Molecular Weight

541.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C27H26Cl2N4O2S/c1-27(2,3)18-7-5-17(6-8-18)25-31-32-26(33(25)22-9-11-23(35-4)12-10-22)36-16-24(34)30-21-14-19(28)13-20(29)15-21/h5-15H,16H2,1-4H3,(H,30,34)

InChI Key

ZHRVPBVFQZNBHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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